8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one
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Overview
Description
8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique azepinoindole structure, which includes a bromine atom at the 8th position. The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one typically involves the use of commercially available starting materials. One common method involves the Fischer indolization reaction, where 4-bromophenylhydrazine hydrochloride reacts with N-tert-butoxycarbonyl-4-piperidone. The reaction is carried out under nitrogen atmosphere with vigorous stirring at room temperature for approximately 2.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: The bromine atom at the 8th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azepinoindole derivatives.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom at the 8th position.
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Another structurally related compound with a different ring system.
Uniqueness
The presence of the bromine atom at the 8th position in 8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
8-bromo-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one |
InChI |
InChI=1S/C12H11BrN2O/c13-7-3-4-8-10(6-7)15-9-2-1-5-14-12(16)11(8)9/h3-4,6,15H,1-2,5H2,(H,14,16) |
InChI Key |
ZEEHYNLUCWDQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=C(C=C3)Br)C(=O)NC1 |
Origin of Product |
United States |
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